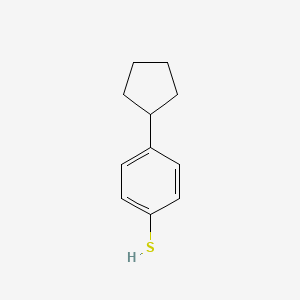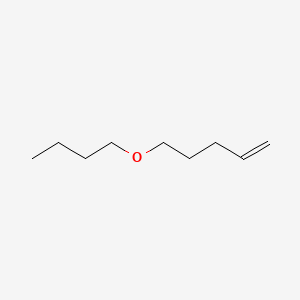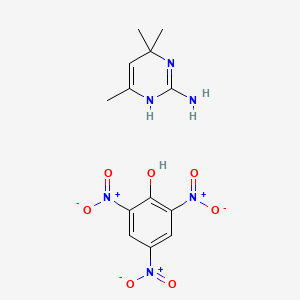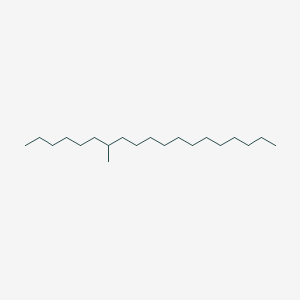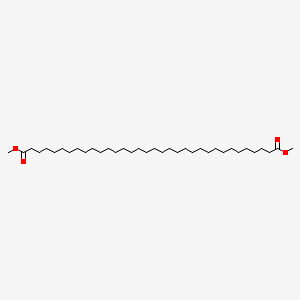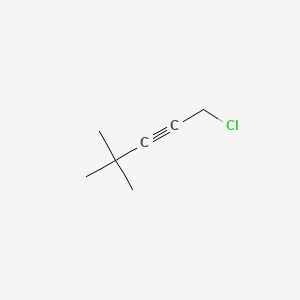
4,4-Dimethylpent-2-ynyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylpent-2-ynyl chloride, also known as 1-chloro-4,4-dimethyl-2-pentyne, is an organic compound with the molecular formula C7H11Cl. It is a derivative of pent-2-yne, where a chlorine atom is attached to the first carbon and two methyl groups are attached to the fourth carbon. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-ynyl chloride can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethylpent-2-yne. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethylpent-2-ynyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Addition Reactions: The triple bond in the compound can participate in addition reactions with hydrogen (H2) or halogens (X2), resulting in the formation of alkenes or dihalides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylpent-2-ynyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4-dimethylpent-2-ynyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The triple bond in the compound also makes it susceptible to addition reactions, where electrophiles can add across the triple bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylpent-2-yne: This compound lacks the chlorine atom and is less reactive in substitution reactions.
1-Chloro-4,4-dimethyl-2-pentene: This compound has a double bond instead of a triple bond, making it less reactive in addition reactions.
Uniqueness
4,4-Dimethylpent-2-ynyl chloride is unique due to the presence of both a chlorine atom and a triple bond. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
55683-00-6 |
|---|---|
Molekularformel |
C7H11Cl |
Molekulargewicht |
130.61 g/mol |
IUPAC-Name |
1-chloro-4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H11Cl/c1-7(2,3)5-4-6-8/h6H2,1-3H3 |
InChI-Schlüssel |
KVZRKULKRPSPAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
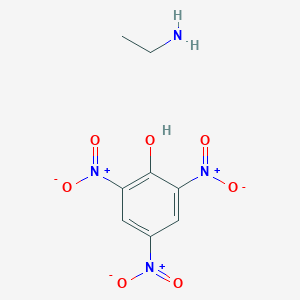
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

